Product packaging for Aluminium (Z)-hexadec-9-enoate(Cat. No.:CAS No. 93894-06-5)

Aluminium (Z)-hexadec-9-enoate

Cat. No.: B12663478
CAS No.: 93894-06-5
M. Wt: 787.2 g/mol
InChI Key: YITMMULRTZBHKV-LWTKGLMZSA-K
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Description

Aluminium (Z)-hexadec-9-enoate (CAS Registry Number: 93894-06-5 ) is an organic salt with a molecular formula of C 16 H 29 AlO 2 and a molecular weight of 280.39 g/mol . Its EINECS number is 299-700-9 . The compound is the aluminum salt of palmitoleic acid, a (Z)-, or cis-, configuration monounsaturated fatty acid . While specific studies on the research applications of this particular aluminum salt are not detailed in the available literature, its structure suggests potential utility in various scientific fields. Researchers may investigate its use as a catalyst or reactant in organic synthesis, or as a gelling agent or thickener in material science for creating metallic soaps and soft materials. The properties of the parent fatty acid may also make it a compound of interest in surface chemistry studies. This product is intended For Research Use Only and is not approved for human consumption, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C48H87AlO6 B12663478 Aluminium (Z)-hexadec-9-enoate CAS No. 93894-06-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93894-06-5

Molecular Formula

C48H87AlO6

Molecular Weight

787.2 g/mol

IUPAC Name

aluminum;(Z)-hexadec-9-enoate

InChI

InChI=1S/3C16H30O2.Al/c3*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h3*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;;+3/p-3/b3*8-7-;

InChI Key

YITMMULRTZBHKV-LWTKGLMZSA-K

Isomeric SMILES

CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Al+3]

Canonical SMILES

CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Al+3]

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Approaches to Aluminium (Z)-hexadec-9-enoate Synthesis

Several viable synthetic strategies exist for the preparation of aluminum carboxylates. These generally involve the reaction of an aluminum-containing precursor with a carboxylic acid.

A straightforward approach involves the direct reaction of aluminum hydroxides, such as gibbsite [α-Al(OH)₃·3H₂O] or boehmite [AlO(OH)], with a carboxylic acid. rsc.orgrsc.org This method allows for the preparation of carboxylate-functionalized alumina (B75360) nanoparticles directly from boehmite. rsc.org The reaction can be carried out in an aqueous medium or a solvent like water or an alcohol. google.com For dicarboxylic acids, reaction temperatures can range from 25°C to 400°C, with 100°C to 250°C being particularly suitable. google.com This topotactic reaction results in the carboxylate group acting as a bridging ligand. rsc.org Water-soluble aluminum carboxylates, such as aluminum formate (B1220265), have been successfully synthesized using this method, which can then serve as intermediates for other products. rsc.orgresearchgate.net

A widely employed method for synthesizing aluminum carboxylates is the reaction between an aluminum alkoxide, such as aluminum isopropoxide, and a carboxylic acid. researchgate.netresearchgate.net This reaction typically involves dissolving the aluminum alkoxide in an aromatic or aliphatic hydrocarbon solvent and reacting it with the carboxylic acid. google.comgoogle.com The reaction produces the aluminum carboxylate and a corresponding alcohol (e.g., isopropanol (B130326) if aluminum isopropoxide is used), which is removed to drive the reaction to completion. google.com

This method is versatile and can be adapted for long-chain fatty acids. For instance, aluminum oxide carboxylate polymers are prepared by reacting an aluminum alkoxide with a C8-22 aliphatic monocarboxylic acid and water in an alkanol solvent. google.comgoogle.com The process can be controlled to achieve specific molar ratios of the carboxylic acid and water to aluminum, ultimately yielding a product with low ester content. google.com

Key Parameters in Alkoxide-Based Synthesis of Aluminum Carboxylates
ParameterDescriptionTypical Values / ConditionsSource
Aluminum PrecursorAlkoxide used as the source of aluminum.Al(OR)₃, where R is a C2-5 alkyl group (e.g., isopropoxide). google.com
Carboxylic AcidAcid that provides the carboxylate ligand.C8-22 aliphatic or alicyclic monocarboxylic acid. google.comgoogle.com
SolventInert hydrocarbon for dissolving the alkoxide.Aromatic or aliphatic hydrocarbons. google.comgoogle.com
Reaction TemperatureTemperature to facilitate the reaction and remove alcohol byproduct.15°C to 50°C above the boiling point of the alkanol. google.comgoogle.com
Final Molar RatiosTarget ratios for a complete reaction.Carboxylic acid/Al: 0.95-1.05; Water/Al: 0.9-1.0. google.comgoogle.com

Water-soluble aluminum carboxylates can be prepared from aluminum oxo-hydroxides like boehmite. rsc.org This method is particularly useful for creating precursors for ceramic materials. The synthesis involves reacting boehmite [Al(O)(OH)] with acids such as formic acid to produce compounds like aluminum hydroxyformate [Al(OH)(O₂CH)₂]. rsc.orgresearchgate.net While this compound itself is not water-soluble due to its long hydrocarbon chain, this underlying principle of reacting an oxo-hydroxide with a carboxylic acid remains a valid synthetic pathway for aluminum carboxylates in general. Oxo-aluminum complexes can also be formed by reacting an aluminum alkoxide with a molar deficiency of a carboxylic acid or water. google.com

Mechanistic Investigations of Aluminium Carboxylate Formation

The formation of aluminum carboxylates is governed by fundamental principles of coordination chemistry, primarily involving the exchange of ligands at the aluminum center.

Ligand substitution is a fundamental reaction where one ligand is exchanged for another at a metal center without a change in the metal's oxidation state. libretexts.org The formation of this compound from precursors like aluminum hydroxide (B78521) or aluminum alkoxide is a classic example of a ligand exchange reaction. The carboxylate group of (Z)-hexadec-9-enoic acid displaces and replaces the hydroxide (-OH) or alkoxide (-OR) groups coordinated to the aluminum ion. dss.go.thyoutube.com

The mechanism of this exchange can fall on a spectrum between two extremes:

Dissociative (D) Mechanism: The departing ligand (e.g., -OH or -OR) leaves the aluminum coordination sphere first, creating an intermediate with a lower coordination number. The incoming carboxylate ligand then binds to this intermediate. This pathway is common for octahedral complexes. libretexts.orgyoutube.com

Associative (A) Mechanism: The incoming carboxylate ligand first forms a bond with the aluminum atom, creating a higher-coordination intermediate. Subsequently, the departing ligand is released. libretexts.orgyoutube.com

Substitution of a ligand like hydroxide for a water molecule in an aluminum aqua complex can weaken the bonds to the other water molecules, making subsequent ligand exchange more favorable. dss.go.thacs.org The carboxylate ligand typically coordinates to the aluminum center in a bidentate fashion, acting as a bridging ligand between two aluminum atoms. rsc.org

The outcome of the synthesis of aluminum carboxylates is highly dependent on the reaction conditions. Careful control of these parameters is essential for achieving high product yield and selectivity.

Key parameters and their effects include:

Molar Ratio: The stoichiometry of the reactants is critical. In the alkoxide method, using a molar excess of carboxylic acid can lead to the formation of esters as byproducts. google.com The ideal molar ratio of carboxylic acid to aluminum is typically around 1:1 for the formation of monocarboxylate species. google.comgoogle.com

Temperature: Temperature influences the reaction rate and can control product formation. In the direct synthesis from aluminum hydroxide, temperatures between 100-250°C are often employed. google.com In the alkoxide process, the temperature is typically set to facilitate the distillation of the alcohol byproduct, thereby driving the equilibrium towards the product. google.comgoogle.com

Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. Inert hydrocarbons are common in the alkoxide method to avoid side reactions. google.com

Aging Time: For gels prepared from pseudoboehmite, the aging time has been shown to affect the composition, crystalline structure, and thermal transformation mechanisms of the resulting aluminum carboxylates. researchgate.netiaea.org

Influence of Reaction Parameters on Aluminum Carboxylate Synthesis
ParameterInfluenceExample / ObservationSource
Reactant Molar RatioDetermines the degree of substitution and potential for side reactions.An excess of carboxylic acid relative to aluminum alkoxide can lead to ester formation. google.com
TemperatureAffects reaction kinetics and equilibrium position.Higher temperatures (140-180°C) are used to remove alkanol byproducts, driving the reaction forward. google.comgoogle.com
pHCan influence the species present in aqueous solution and the final product structure.In the synthesis of aluminum tartrate, a pH > 3.0 resulted in a synthesis yield of over 97%. researchgate.net
Aging TimeAffects the crystalline structure and properties of gel-based precursors.Changes in aging time affect the mechanisms of thermal transformations in aluminum formate and acetate (B1210297) gels. iaea.org

Advanced Synthetic Strategies for Related Unsaturated Fatty Acid Aluminium Complexes

The synthesis of aluminium salts of fatty acids can be achieved through several methods, including the reaction of fatty acids with an aluminum source. For unsaturated fatty acids like (Z)-hexadec-9-enoic acid, the presence of the double bond offers a site for further functionalization, allowing for the creation of a diverse range of derivatives.

Exploration of Olefin Functionalization in Aluminium Oleate (B1233923) Precursors

The carbon-carbon double bond in this compound is susceptible to a variety of chemical transformations, enabling the synthesis of novel branched-chain and functionalized fatty acid aluminium complexes. These reactions can introduce new functionalities to the alkyl chain, leading to materials with tailored properties.

One of the key strategies for functionalizing the double bond is through addition reactions. Electrophilic additions, for instance, can be employed to introduce various functional groups. The use of modern synthetic methods has significantly expanded the scope of these transformations, allowing for selective functionalization of the alkyl chain. aocs.org

Epoxidation: The double bond of an unsaturated fatty acid aluminium salt can be converted to an epoxide. This reaction is typically carried out using a peroxy acid. The resulting epoxide is a versatile intermediate that can be further transformed into a variety of derivatives, such as diols.

Dihydroxylation: The conversion of the alkene in this compound to a vicinal diol is another important functionalization reaction. This can be achieved through various methods, including the use of osmium tetroxide as a catalyst in conjunction with a stoichiometric oxidant. wikipedia.org This process, known as dihydroxylation, results in the addition of two hydroxyl groups across the double bond. wikipedia.org The stereochemical outcome of this reaction can often be controlled by the choice of reagents and reaction conditions.

The table below summarizes some potential olefin functionalization reactions on a representative unsaturated fatty acid aluminium complex.

Reaction TypeReagents and ConditionsProduct Functional GroupPotential Stereochemical Outcome
EpoxidationPeroxy acid (e.g., m-CPBA)EpoxideSyn-addition
Dihydroxylation1. OsO4 (catalytic), NMO 2. NaHSO3Vicinal DiolSyn-dihydroxylation
HalogenationBr2Vicinal DibromideAnti-addition

This table presents plausible functionalization reactions based on general organic chemistry principles.

Stereochemical Control in the Synthesis of this compound Derivatives

Achieving stereochemical control during the synthesis of derivatives of this compound is crucial for tailoring the properties of the final product. The stereochemistry of the functional groups introduced can significantly impact the material's physical and chemical characteristics.

Substrate-Controlled Diastereoselectivity: The existing stereochemistry of the (Z)-double bond in the hexadec-9-enoate (B1259142) ligand can influence the stereochemical outcome of subsequent reactions. For example, in dihydroxylation reactions, the approach of the oxidizing agent can be directed by the conformation of the fatty acid chain coordinated to the aluminum center.

Reagent-Controlled Enantioselectivity: The use of chiral reagents or catalysts can induce enantioselectivity in the functionalization of the double bond. For instance, asymmetric dihydroxylation using chiral ligands, such as those developed by Sharpless, can lead to the formation of enantiomerically enriched diols. wikipedia.org The choice of the chiral ligand dictates the facial selectivity of the hydroxylation. wikipedia.org

The following table illustrates the potential for stereochemical control in the synthesis of derivatives of unsaturated fatty acid aluminium complexes.

ReactionChiral Reagent/CatalystExpected Major Stereoisomer
Asymmetric DihydroxylationAD-mix-α(9R,10S)-9,10-dihydroxy derivative
Asymmetric DihydroxylationAD-mix-β(9S,10R)-9,10-dihydroxy derivative
Asymmetric EpoxidationChiral catalyst (e.g., Jacobsen's catalyst)Enantiomerically enriched epoxide

This table illustrates the expected stereochemical outcomes based on established asymmetric reactions.

The ability to control the stereochemistry of these derivatives opens up possibilities for creating aluminum-based materials with highly specific and predictable properties, which is of significant interest for various advanced applications.

Coordination Chemistry and Structural Elucidation

Spectroscopic Characterization of Aluminium (Z)-hexadec-9-enoate Complexes

Spectroscopic methods are crucial for determining the structure of metal-carboxylate complexes. While specific data for this compound is limited, analysis of similar aluminium carboxylates provides a strong basis for understanding its structural features.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the coordination environment of the carboxylate group upon binding to a metal center. The vibrational frequencies of the carboxylate's asymmetric (νₐₛ) and symmetric (νₛ) stretching modes are particularly sensitive to the coordination mode. The difference between these two frequencies (Δν = νₐₛ - νₛ) is a key diagnostic parameter.

For dialkylaluminum carboxylates, IR spectra typically show bands in the range of 1559–1489 cm⁻¹ for the asymmetric stretch and 1496–1448 cm⁻¹ for the symmetric stretch, which is consistent with dimeric structures involving bridging carboxylate ligands. acs.org The absence of bands in the 1680–1640 cm⁻¹ and 1610–1570 cm⁻¹ regions generally rules out the presence of unidentate coordination. acs.org In general, a larger Δν value is associated with a monodentate coordination, while a smaller Δν value suggests a bidentate (chelating or bridging) coordination.

Table 1: Representative IR Frequencies for Carboxylate Coordination Modes in Aluminium Complexes

Coordination Mode Asymmetric Stretch (νₐₛ, cm⁻¹) Symmetric Stretch (νₛ, cm⁻¹) Frequency Separation (Δν, cm⁻¹)
Monodentate ~1650 ~1420 >200
Bidentate (Chelating) ~1550 ~1440 <110

Note: These are representative values for aluminum carboxylates; specific values for this compound may vary.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C and ²⁷Al NMR, provides valuable insights into the molecular structure and dynamics of aluminium complexes in solution.

¹³C NMR: The chemical shift of the carboxylate carbon can indicate its coordination to the aluminium center. Upon coordination, the resonance of the carboxylate carbon is expected to shift compared to the free ligand.

²⁷Al NMR: As a quadrupolar nucleus, the ²⁷Al nucleus is very sensitive to the symmetry of its local environment. The chemical shift and the linewidth of the ²⁷Al NMR signal can provide information about the coordination number of the aluminium atom. Generally, tetrahedrally coordinated aluminium appears at a higher frequency (more downfield) compared to octahedrally coordinated aluminium.

For related Al(III)–hydroxycarboxylate systems, NMR has been used to confirm the coordination mode of the carboxylate group around the Al(III) ion. bohrium.com

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the precise three-dimensional structure of crystalline compounds. For analogous dialkylaluminum carboxylates, XRD studies have confirmed the formation of centrosymmetric dimers. acs.org In these structures, two aluminium centers are bridged by two carboxylate ligands, forming an eight-membered ring. The Al-O bond lengths in these dimeric systems typically range from 1.767(7) to 1.837(6) Å, which is characteristic for four-coordinate aluminium. acs.org Obtaining single crystals of this compound suitable for XRD would be necessary to definitively determine its solid-state structure.

Extended X-ray Absorption Fine Structure (EXAFS) is a technique that provides information about the local atomic environment around a specific element, in this case, aluminium. It is particularly useful for studying non-crystalline or poorly ordered materials. By analyzing the oscillations in the X-ray absorption spectrum above the absorption edge of aluminium, one can determine the coordination number, bond distances, and the type of neighboring atoms.

EXAFS studies on various aluminium compounds have shown its utility in distinguishing between different coordination geometries (e.g., tetrahedral vs. octahedral). researchgate.netscispace.com For this compound, EXAFS could provide precise Al-O bond distances and the number of oxygen atoms in the first coordination sphere of the aluminium center, helping to confirm the coordination mode of the carboxylate ligand.

Ligand-Metal Interactions and Coordination Geometries

The (Z)-hexadec-9-enoate ligand, acting as a carboxylate, can coordinate to the aluminium center in several ways, leading to different structural motifs.

The carboxylate group of the (Z)-hexadec-9-enoate ligand has two oxygen atoms that can interact with the aluminium ion. This allows for three primary coordination modes:

Monodentate: Only one of the carboxylate oxygen atoms binds to a single aluminium ion.

Bidentate Chelating: Both oxygen atoms of the same carboxylate ligand bind to a single aluminium ion, forming a chelate ring.

Bidentate Bridging: Each of the two oxygen atoms of the carboxylate ligand binds to a different aluminium ion, thus bridging the two metal centers.

Studies on oleic acid, a structurally similar C18 carboxylate, show that it can adopt monodentate, bridged, and chelating binding modes. researchgate.net For dialkylaluminum carboxylates, the bidentate bridging mode leading to dimeric structures is commonly observed and thermodynamically favored. acs.org The specific coordination geometry adopted by this compound will depend on factors such as steric hindrance and the reaction conditions.

Table 2: Summary of Potential Coordination Modes

Coordination Mode Description Resulting Structure
Monodentate One oxygen atom binds to one Al³⁺ ion. Typically less stable; may be an intermediate.
Bidentate Chelating Both oxygen atoms bind to the same Al³⁺ ion. Forms a stable chelate ring, often resulting in monomeric species. rsc.org

Influence of Long-Chain Fatty Acid Moieties on Coordination Sphere Sterics

The (Z)-hexadec-9-enoate ligand, with its 16-carbon chain, imposes significant steric demand on the aluminium coordination sphere. Steric hindrance refers to the prevention or retardation of chemical reactions due to the spatial bulk of substituent groups. masterorganicchemistry.com In the context of this compound, the long alkyl chain influences the approach of other ligands and the geometry of the resulting complex.

The steric repulsion between the alkyl groups on adjacent aluminium centers is a key factor in determining the geometry of dimeric and polymeric structures. rice.edu For instance, in dimeric aluminium carboxylates with the general formula [R₂Al(μ-O₂CR')]₂, the Al-O-Al angle is directly influenced by the steric bulk of the R groups. While the primary focus of this example is on alkyl groups directly bonded to aluminium, the principle extends to the long chains of carboxylate ligands which can sterically shield the metallic centers. The choice of solvent can also mediate these steric effects, as polar solvents can alter the conformational structure of the alkyl chains, potentially increasing steric hindrance. uantwerpen.be

Table 1: Factors Influencing Steric Environment in Aluminium Carboxylates
FactorDescription of InfluenceStructural Consequence
Ligand Chain Length Longer alkyl chains (e.g., C16 in hexadec-9-enoate) occupy more space around the Al center.Limits the number of ligands that can coordinate; favors lower coordination numbers.
Unsaturation (Cis-Double Bond) The 'kink' introduced by the (Z)-double bond increases the effective volume of the chain.Disrupts regular packing, potentially leading to amorphous or less crystalline structures.
Solvent Polarity Polar solvents can interact with the carboxylate head and alter the conformation of the alkyl chain. uantwerpen.beCan increase or decrease effective steric hindrance, influencing reaction rates and product formation. uantwerpen.be
Concentration Higher concentrations can favor intermolecular interactions over intramolecular coordination.Promotes the formation of oligomeric or polymeric structures.

Formation of Polymeric and Oligomeric Aluminium Carboxylate Structures

Aluminium carboxylates, including this compound, have a strong tendency to form extended polymeric or oligomeric structures rather than simple mononuclear complexes. This is driven by the ability of the carboxylate group to act as a bridging ligand between two or more aluminium centers.

The reaction of aluminium sources, such as aluminium alkoxides, with long-chain fatty acids and water typically yields aluminium oxide carboxylate polymers. google.com These structures are often described as alumoxanes, characterized by a backbone of alternating aluminium and oxygen atoms (-Al-O-)n. The (Z)-hexadec-9-enoate groups then attach to this backbone, extending outwards. Spectroscopic studies on analogous carboxylatoalumoxanes suggest a model structure consisting of a boehmite-like (γ-AlO(OH)) core, where the carboxylate groups are bound in a bridging fashion to the aluminium atoms on the surface of this core. researchgate.net

The formation of these polynuclear species is a complex process involving hydrolysis and polymerization reactions. researchgate.netillinois.edu The resulting materials are not typically linear polymers but are better described as rod-like or sheet-like particles. researchgate.net The specific structure can be influenced by reaction parameters such as the ratio of fatty acid to aluminium, the presence of water, and the temperature. For instance, processes have been developed to create aluminium oxide carboxylate polymers by reacting aluminium alkoxides with C8-C22 aliphatic monocarboxylic acids in the presence of water. google.com These polymers are characterized by the general formula [-Al-O-]n, with carboxylate groups attached.

Intermolecular Interactions and Self-Assembly in this compound Systems

The structure and properties of this compound are not solely defined by covalent and coordinate bonds but are also heavily influenced by weaker intermolecular forces. These interactions govern how the molecules arrange themselves in solution and on surfaces, leading to phenomena like self-assembly, aggregation, and precipitation.

Hydrogen Bonding in Fatty Acid-Substrate Interactions

While the primary interaction in this compound is the ionic/covalent bond between aluminium and the carboxylate oxygen, hydrogen bonding plays a critical role in the interaction of the parent fatty acid, (Z)-hexadec-9-enoic acid, with hydroxylated surfaces, such as aluminium oxide. The surface of aluminium metal is typically covered by a thin native oxide layer (Al₂O₃) that is terminated with hydroxyl groups (-OH) in the presence of moisture.

The carboxylic acid group (-COOH) of the fatty acid can act as both a hydrogen bond donor (from the -OH group) and a hydrogen bond acceptor (at the carbonyl oxygen, C=O). This allows it to form strong hydrogen bonds with the surface hydroxyl groups of an aluminium oxide substrate. mdpi.com This initial hydrogen bonding is a crucial step preceding the formation of a more permanent chemical bond (chemisorption), where a condensation reaction occurs, forming an Al-O-C linkage and releasing a molecule of water. The absorption of fatty acid molecules on an aluminium alloy surface establishes a strong interaction between the surface aluminium hydroxide (B78521) functional groups and the carboxylic acid molecule. mdpi.com

Formation of Ordered Polylayers on Metallic Surfaces

This compound and its parent fatty acid can spontaneously form organized, thin films on metallic aluminium surfaces through a process called self-assembly. researchgate.netnih.gov This process is driven by the chemical affinity of the carboxylate head group for the aluminium oxide surface and the van der Waals interactions between the long hydrocarbon tails.

When an aluminium surface is exposed to a solution of (Z)-hexadec-9-enoic acid, the carboxylate head groups chemisorb onto the oxidized surface, forming a self-assembled monolayer (SAM). ucr.eduacs.org The long, hydrophobic C16 alkyl chains orient themselves away from the polar surface. These chains then pack together due to attractive van der Waals forces, creating a dense, ordered, and nonpolar film. This layer effectively modifies the surface properties of the aluminium, for example, by transforming a hydrophilic surface into a hydrophobic one. mdpi.com

The use of unsaturated fatty acids like oleic acid (which is structurally similar to (Z)-hexadec-9-enoic acid) has been demonstrated to create such hydrophobic surfaces on aluminium alloys. mdpi.com The resulting organic film acts as a passivation layer, protecting the underlying aluminium from oxidation and corrosion. ucr.edu The quality and ordering of the self-assembled layer are dependent on factors such as immersion time, solvent, and the cleanliness and preparation of the substrate surface. mdpi.comacs.org

Mechanisms of Aggregation and Precipitation in Solution

In solution, particularly in nonpolar organic solvents, this compound molecules can aggregate to form larger assemblies, which may eventually lead to precipitation if their solubility limit is exceeded. This aggregation is driven by the desire to minimize the unfavorable interactions between the polar Al-O-carboxylate core and the nonpolar solvent.

The molecules can form reverse micelles, where the polar aluminium-carboxylate cores are sequestered in the interior of a spherical or cylindrical aggregate, and the nonpolar fatty acid tails are exposed to the solvent. The formation of these aggregates is a dynamic equilibrium process.

Precipitation from aqueous or partially aqueous systems is often linked to hydrolysis. Aluminium carboxylate solutions can be sensitive to water, which can lead to the hydrolysis of the Al-O-C bonds, ultimately forming insoluble aluminium hydroxides and releasing the free fatty acid. illinois.edugoogle.com The stability of these solutions against hydrolysis and precipitation is a significant concern in practical applications and can be influenced by factors such as pH, temperature, and concentration. google.comacs.org Highly concentrated, stable aluminium carboxylate solutions can be prepared, but they often exist as complex polymeric or oligomeric species rather than simple solvated molecules, and their stability can be maintained within specific temperature ranges to prevent crystallization or hydrolysis. google.com The modification of nanoparticle surfaces with aluminium carboxylates has been used as a strategy to prevent their aggregation and sedimentation in solution, highlighting the role of the long organic chains in providing steric stabilization. researchgate.net

Table 2: Summary of Intermolecular Interactions and Resulting Phenomena
Interaction / PhenomenonDriving ForceSystem / ContextOutcome
Hydrogen Bonding Electrostatic attraction between -COOH of fatty acid and -OH on substrate.Interaction of free fatty acid with hydroxylated aluminium oxide surface.Initial adsorption step prior to chemisorption. mdpi.com
Self-Assembly on Surfaces Chemisorption of carboxylate head; van der Waals forces between alkyl tails. mdpi.comucr.eduFormation of ordered monolayers (SAMs) on aluminium surfaces.Surface passivation, hydrophobicity, corrosion protection. mdpi.comucr.edu
Aggregation in Solution Minimization of contact between polar Al-O core and nonpolar solvent.Nonpolar organic solvents.Formation of reverse micelles or other supramolecular assemblies.
Precipitation Hydrolysis of Al-O-C bonds by water; exceeding solubility limit. illinois.edugoogle.comAqueous or moist environments; supersaturated solutions.Formation of insoluble aluminium hydroxides and/or crystallization of the compound. google.com

Catalytic Applications and Reaction Mechanisms

Role of Aluminium (Z)-hexadec-9-enoate in Olefin Metathesis

There is no scientific literature available that describes the role of this compound in olefin metathesis reactions. Research in this field primarily focuses on catalysts based on transition metals such as ruthenium, tungsten, and molybdenum. While organoaluminum compounds can be employed as co-catalysts in some systems, a specific role for this compound has not been reported.

Ethenolysis and Propenolysis of Methyl Oleate (B1233923) Derivatives

No studies were found that investigate the use of this compound as a catalyst for the ethenolysis or propenolysis of methyl oleate derivatives.

Development of Heterogeneous Catalytic Systems with Aluminium-Oleate Components

While heterogeneous catalysis is a broad field, and alumina (B75360) is a common catalyst support, there is no specific information on the development or use of heterogeneous catalytic systems where this compound is a key component.

Catalytic Activity in Oxidation Reactions

No documented evidence of the catalytic activity of this compound in oxidation reactions was found.

Epoxidation of Methyl Oleate and Related Unsaturated Esters

The epoxidation of methyl oleate and other unsaturated esters is a well-studied area. However, the available literature does not mention this compound as a catalyst for these reactions. Studies on aluminum-based catalysts for epoxidation have focused on materials like alumina, but not on specific aluminum carboxylate complexes such as the one . illinois.eduresearchgate.netresearchgate.net

Aluminium Complex-Mediated Polymerization Processes

Organoaluminum compounds, particularly aluminum alkyls, are widely used as co-catalysts in Ziegler-Natta and metallocene-catalyzed olefin polymerization. acs.org However, there is no specific mention in the scientific literature of this compound being used as a catalyst or co-catalyst in any polymerization process. Research on aluminum complexes in polymerization tends to focus on species with different ligand systems.

Mechanistic Investigations in Aluminium-Based Catalysis

Understanding the mechanism of aluminum-based catalysis is crucial for optimizing existing catalytic systems and designing new, more efficient catalysts.

The catalytic activity of aluminum-based catalysts is intrinsically linked to the nature of their active sites. In heterogeneous catalysis using materials like aluminas, the active sites can be Brønsted acids (hydroxyl groups) or Lewis acids (coordinatively unsaturated aluminum centers). researchgate.net The coordination environment of the aluminum ion plays a significant role in its Lewis acidity and, consequently, its catalytic activity. researchgate.net For instance, in metal-organic frameworks (MOFs), both hexacoordinated and pentacoordinated Al³⁺ sites can act as Lewis acid sites, but their catalytic efficacy can differ. researchgate.net

In homogeneous catalysis, the active species is often a well-defined aluminum complex. Mechanistic studies aim to identify the key intermediates and transition states in the catalytic cycle. For example, in hydroboration reactions catalyzed by aluminum compounds, an aluminum hydride species is often proposed as the active catalyst, which is generated in situ from the precatalyst. d-nb.info The catalytic cycle may then involve the insertion of a substrate into the Al-H bond, followed by σ-bond metathesis to release the product and regenerate the active hydride. d-nb.info

The ligand environment surrounding the aluminum center has a profound impact on the catalyst's selectivity and efficiency. uni-regensburg.de Ligands can modulate the electronic properties of the metal center, influencing its reactivity. uni-regensburg.de Furthermore, the steric bulk of the ligands can control access to the active site, thereby dictating the selectivity of the reaction. uni-regensburg.de

In recent years, the concept of "non-innocent" ligands has gained prominence in aluminum catalysis. nih.gov These ligands are not mere spectators but actively participate in the catalytic cycle, often by mediating proton or electron transfer steps. nih.govacs.org This metal-ligand cooperation can enable novel bond activation pathways and lead to unique catalytic transformations, such as the dehydrogenation of formic acid and transfer hydrogenation reactions. acs.orgmorressier.com

The design and synthesis of ligands that can fine-tune the electronic and steric properties of the aluminum center are therefore a critical aspect of developing highly selective and efficient aluminum-based catalysts. uni-regensburg.de The choice of ligand can influence whether a reaction proceeds via a specific pathway, leading to the desired product with high selectivity. nih.gov

Materials Science and Advanced Applications

Integration in Organo-Metallic Formulations

Aluminium (Z)-hexadec-9-enoate is classified as an organo-metallic compound valued for its solubility characteristics. americanelements.com It is soluble in various organic solvents such as alcohol, benzene, ether, and oil turpentine, while being insoluble in water. nih.gov This non-aqueous solubility is a critical property that allows for its use in specialized research applications where the presence of water would be detrimental, including certain solar energy and water treatment technologies. americanelements.com The oleic acid component, a long-chain fatty acid, imparts the hydrophobic nature to the molecule, enabling its integration into non-aqueous systems. This characteristic is essential for creating homogeneous solutions and formulations with other organic or organometallic components, facilitating controlled reactions and depositions in research settings. mejast.com

Metal oleates, including this compound, serve as important precursors in the synthesis of advanced materials. google.com They are utilized in thermal decomposition processes where the compound is heated in a high-boiling point solvent. researchgate.net This method allows the organic oleate (B1233923) ligands to decompose, leaving behind the metal component which can then form high-quality, monodisperse nanocrystals of materials like metal oxides. google.comresearchgate.net

The use of organometallic precursors is a key strategy in modern materials science for producing advanced ceramics. For instance, aluminum-containing precursors are integral in synthesizing silicon aluminum carbonitride (Si–Al–C–N) ceramics. uni-bayreuth.de The molecular-level design of these precursors allows for precise control over the final properties of the ceramic material. uni-bayreuth.de While not always specifying aluminum oleate, the principle of using an aluminum source combined with organic ligands is well-established for creating materials with enhanced electrical conductivity or other tailored functionalities. uni-bayreuth.de This approach is favored for its ability to produce materials with high purity and homogeneity.

Surface Science and Interface Chemistry

The optical and electronic properties of semiconductor quantum dots (QDs) are highly sensitive to their surface condition. mdpi.comresearchgate.net Surface defects and native oxide layers can trap charge carriers, leading to reduced photoluminescence quantum yields (PLQY) and broader emission spectra. mdpi.comuniroma1.it Surface passivation is a critical step to mitigate these issues and enhance QD performance. uniroma1.it

Metal oleates have been developed as effective bifunctional agents that can simultaneously remove the surface oxide layer and passivate surface defects. mdpi.comresearchgate.net Studies on indium phosphide (B1233454) (InP) QDs have shown that treatment with metal oleates can significantly enhance the PLQY. mdpi.com The long alkyl chains of the oleate ligands also provide a protective barrier against environmental influences, improving the durability of the quantum dots. mdpi.com This method is considered a safer and greener alternative to traditional treatments involving hazardous substances like hydrofluoric acid. mdpi.comresearchgate.net While specific studies often highlight zinc or cadmium oleates, the underlying mechanism of action is applicable to the broader class of metal oleates, including aluminum oleate, for improving the optical properties of QDs. mdpi.comresearchgate.net

The interaction of oleates with aluminum surfaces has been a subject of detailed study, revealing a strong, irreversible chemical adsorption process, also known as chemisorption. researchgate.netosti.gov When an oxidized aluminum surface is exposed to a sodium oleate solution, an ion-exchange reaction occurs, leading to the formation of aluminum oleate polylayers that are tightly bonded to the substrate. researchgate.net

Initial adsorption involves the formation of a monolayer where the carboxyl group of the oleate orients itself perpendicularly to the surface. researchgate.net This chemisorption process alters the electronic properties of the surface, as measured by a change in the work function. researchgate.netosti.gov As exposure time increases, thicker phase layers of aluminum oleate are formed. researchgate.net Molecular dynamics simulations of oleic acid on aluminum nanoparticles corroborate these findings, showing that the acid's carboxyl group (-COOH) binds to the surface, forming a carboxylate structure characteristic of chemical adsorption. researchgate.net At higher concentrations, a second, physically adsorbed layer can form over the initial chemisorbed monolayer. researchgate.net

Research Findings on Oleate Adsorption on Aluminum Surfaces
Layer TypeAdsorption ProcessEffect on Work Function (eV)Key Observation
MonolayerChemisorption-0.05 to -0.06Carboxyl group oriented perpendicular to the surface. researchgate.net
Polylayer (Phase Layer)Chemisorption / Ion-Exchange-0.10 to -0.13 (additional decrease)Tightly bonded to the substrate; orientation of carboxyl groups is disrupted. researchgate.net
Monolayer on Modified SurfaceAccelerated Chemisorption+0.30Surface pre-treated with nitric acid. researchgate.netosti.gov
Polylayer on Modified SurfaceAccelerated Formation-0.25Thicker layers form compared to unmodified surfaces. researchgate.netosti.gov

*Surface modified by exposure to concentrated nitric acid. researchgate.netosti.gov

Applications in Historical and Cultural Heritage Preservation

The conservation of artifacts made from aluminum and its alloys is a specialized and important field within cultural heritage preservation. govinfo.govicom-cc.org Conferences and publications have been dedicated to understanding the history, technology, corrosion mechanisms, and conservation strategies for aluminum objects, which range from historical aircraft to contemporary art and architectural elements. govinfo.govicom-cc.orgevergreene.com The focus of this field is on developing appropriate surface treatments, corrosion inhibitors, and preventive care techniques to ensure the long-term stability of these objects. govinfo.gov

However, within the available scientific and conservation literature, the specific use of this compound as a conservation material is not prominently documented. While its chemical properties—such as its ability to form a tightly bonded, hydrophobic layer on aluminum surfaces through chemisorption—suggest a theoretical potential for applications like protective, water-repellent coatings, such uses are not established in published research. researchgate.net Therefore, its role in the practical preservation of historical and cultural heritage remains an area without significant investigation.

Elucidation of Complexation Mechanisms in Traditional Dyeing Processes (e.g., Turkey Red Textiles)

The vibrant and lasting colors of historical textiles, such as those produced by the Turkey Red process, are a testament to complex chemical interactions between the fiber, mordant, and dye. Central to this process is the formation of a stable coordination complex involving aluminum ions, dye molecules, and fatty acids. While the specific compound this compound is an aluminum salt of palmitoleic acid, its role can be understood within the broader context of how aluminum-fatty acid complexes contribute to dye fixation.

The Turkey Red process was a notoriously complex and multi-step method used to create a brilliant and wash-fast red on cotton textiles. A key and unique feature of this process was the repeated application of rancid olive oil or castor oil, which was later sulfonated to produce what is known as Turkey Red oil. This oil treatment was crucial for the final color quality and fastness. Scientific analysis has revealed that the fatty acids within these oils are not merely carriers but active chemical participants in the dyeing mechanism.

The process typically involved impregnating the cellulose (B213188) fibers of the cotton with the oil, followed by treatment with an aluminum salt, such as alum (potassium aluminum sulfate) or aluminum acetate (B1210297), which acts as a mordant. researchgate.netbotanicalcolors.com The aluminum ions (Al³⁺) from the mordant are capable of forming coordination complexes. These ions bind to the hydroxyl groups of the cellulose, creating sites for the dye to attach.

Following the mordanting and oiling steps, the textile is immersed in a dyebath containing a colorant like alizarin (B75676) (the primary pigment from the madder root). The aluminum ion acts as a chemical bridge, forming a complex that links the dye molecule to the cellulose fiber. Research indicates that the fatty acids from the Turkey Red oil, including unsaturated fatty acids like oleic acid and palmitoleic acid, also coordinate with the aluminum ion. This creates a larger, more intricate, and hydrophobic complex. This three-part structure—cellulose, aluminum-fatty acid, and dye—is what imparts the characteristic brilliance and exceptional fastness to Turkey Red textiles. The fatty acid component is believed to encapsulate the dye-mordant site, protecting it from being washed out and enhancing the color's vibrancy. researchgate.net

Understanding the Formation of Metal-Fatty Acid-Cellulose Complexes in Artifacts

The same chemical principles that create stable colors in traditional dyeing also explain certain degradation and preservation phenomena observed in historical artifacts. Over time, residual chemicals in textiles and exposure to environmental lipids can lead to the in-situ formation of metal-fatty acid-cellulose complexes. These complexes are analogous to the "metal soaps" identified in the degradation of other cultural heritage items, such as oil paintings. researchgate.netopenedition.orgekb.eg

For historical textiles, the formation of a compound like this compound can occur through several pathways. If a textile was originally mordanted with an aluminum salt, any unreacted aluminum ions remaining in the fibers provide a potential site for complexation. ekb.eg These residual metal ions can react with fatty acids from various sources, including:

Residual processing oils: Oils used during the original dyeing process that were not fully integrated into the dye complex or washed out.

Environmental contamination: Lipids from handling, use, or storage, such as oils from human skin or conservation treatments.

Degradation of the fiber itself: Though a minor source, the breakdown of natural fibers can release certain organic molecules.

When fatty acids come into contact with the aluminum ions bound to the cellulose fibers of the artifact, they can react to form water-insoluble aluminum soaps, such as aluminum palmitoleate. This process is slow and occurs over decades or centuries under museum storage or display conditions.

The presence of these metal-fatty acid-cellulose complexes can have several effects on an artifact. On one hand, they can be an indicator of the original materials and techniques used in the textile's creation. openedition.org On the other hand, the formation of these soap complexes can lead to physical changes in the artifact, such as stiffening of the fibers, discoloration, or creating a waxy or greasy appearance on the surface. Understanding the chemistry of these complexes is therefore vital for conservators to develop appropriate strategies for the preservation and treatment of historical textiles.

Analytical Method Development and Characterization Techniques

Chromatographic Methodologies for Fatty Acid and Metal-Carboxylate Analysis

Chromatographic techniques are indispensable for separating the components of complex mixtures and for the detailed analysis of the fatty acid moiety of Aluminium (Z)-hexadec-9-enoate.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and profiling the organic constituents of metal carboxylates like this compound. unipi.itnih.govdrawellanalytical.com Due to the low volatility of the metallic salt, direct analysis is not feasible. Instead, a derivatization step is required to convert the non-volatile fatty acid salt into a volatile derivative, typically a fatty acid methyl ester (FAME).

The analytical procedure involves an initial acid-catalyzed hydrolysis to liberate the (Z)-hexadec-9-enoic acid from the aluminum ion. This is followed by esterification, often using a reagent like boron trifluoride in methanol, to form the corresponding methyl ester. The resulting volatile FAME is then introduced into the GC-MS system.

In the gas chromatograph, the FAME is separated from other components based on its boiling point and interaction with the stationary phase of the capillary column. unipi.it The separated component then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting fragmentation pattern, or mass spectrum, provides a unique fingerprint that allows for the unequivocal identification of the fatty acid moiety by comparing it to spectral libraries. drawellanalytical.commsu.edu This method is highly effective for confirming the identity of the oleate (B1233923) ligand and for detecting any related fatty acid impurities. researchgate.net

Table 1: Typical GC-MS Parameters for Fatty Acid Methyl Ester (FAME) Analysis
ParameterCondition
Column HP-5MS (5% diphenyl-95% dimethyl-polysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness unipi.it
Injector Temperature 280 °C (Splitless mode) unipi.it
Carrier Gas Helium, 1 mL/min usm.my
Oven Program Initial 80°C (2 min), ramp 20°C/min to 280°C (10 min hold) unipi.it
MS Ionization Electron Impact (EI), 70 eV unipi.it
Mass Scan Range 50-700 m/z unipi.it

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for the analysis of less volatile or thermally unstable compounds. frontiersin.org It can be used for the direct analysis of the fatty acid component after liberation from the aluminum salt, often without the need for esterification.

For quantification, a reversed-phase LC method is typically employed. joanneum.at The sample, containing the liberated (Z)-hexadec-9-enoic acid, is injected into the LC system. The separation occurs on a C8 or C18 column, with a mobile phase gradient, such as methanol-water or acetonitrile-water, often containing an ion-pairing agent to improve peak shape and retention. nih.gov

The eluent from the LC column is directed to the mass spectrometer, commonly equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique that generates intact molecular ions (e.g., [M-H]⁻), minimizing fragmentation and simplifying quantification. The mass spectrometer can be operated in selected ion monitoring (SIM) mode for high sensitivity and specificity or in full scan mode for qualitative analysis. This technique is highly suitable for accurately quantifying the (Z)-hexadec-9-enoate content in various samples. frontiersin.orgjoanneum.at

Spectroscopic Techniques for Elemental and Functional Group Analysis

Spectroscopic methods are essential for determining the elemental composition and identifying the functional groups present in this compound.

Both Atomic Absorption Spectrometry (AAS) and Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES) are well-established techniques for the precise quantification of aluminum. nih.goviaea.orgdrawellanalytical.com The choice between them often depends on the required sensitivity, sample throughput, and potential interferences. drawellanalytical.com

To prepare a sample of this compound for analysis, it must first be digested to bring the aluminum into an aqueous solution. This is typically achieved using concentrated nitric acid, sometimes in combination with other acids, and heat.

Atomic Absorption Spectrometry (AAS): In flame AAS, the acidic solution is aspirated into a high-temperature flame (typically nitrous oxide-acetylene for aluminum) which atomizes the sample. analytik-jena.comcdc.gov A hollow cathode lamp emitting light at a wavelength specific to aluminum is passed through the atomized sample. The amount of light absorbed by the aluminum atoms is proportional to their concentration. analytik-jena.com Graphite Furnace AAS (GF-AAS) offers significantly lower detection limits by atomizing the sample in an electrically heated graphite tube. scispec.co.th

Inductively Coupled Plasma Atomic Emission Spectrometry (ICP-AES): In ICP-AES, the sample solution is introduced into a high-temperature argon plasma (around 10,000 K). shimadzu.com This extreme temperature excites the aluminum atoms, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is measured by a spectrometer and is directly proportional to the concentration of aluminum in the sample. shimadzu.comwhitman.edu ICP-AES is a multi-element technique that is less prone to chemical interferences than AAS due to the high plasma temperature. nih.govcdc.gov

Table 2: Comparison of AAS and ICP-AES for Aluminium Quantification
ParameterFlame AASICP-AES
Principle Absorption of light by ground-state atoms drawellanalytical.comEmission of light from excited atoms/ions drawellanalytical.com
Typical Detection Limit ~100 µg/L nih.gov~1-4 µg/L nih.govcdc.gov
Throughput Single-element drawellanalytical.comMulti-element, high throughput drawellanalytical.comshimadzu.com
Interferences Chemical and ionization interferences cdc.govFewer chemical interferences; potential spectral interferences nih.govcdc.gov

UV-Vis Spectrophotometry can be employed as a cost-effective method for the indirect quantification of aluminum and for studying its complexation behavior. rjpbcs.com Since this compound itself does not absorb strongly in the UV-Vis region, a chromogenic complexing agent is required.

The method involves digesting the sample to release the Al³⁺ ions into solution. A specific complexing agent, such as Eriochrome Cyanine R or Alizarin (B75676) Red S, is then added. rjpbcs.comuitm.edu.my This agent reacts with the aluminum ions to form a colored complex. The formation of this complex often results in a new absorption peak in the visible spectrum, and the intensity of the absorbance at this new wavelength is measured. uitm.edu.myresearchgate.net

According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the colored aluminum complex, and thus to the concentration of aluminum in the original sample. A calibration curve is constructed using standards of known aluminum concentration to quantify the amount in the unknown sample. This technique is also valuable for studying the stoichiometry and stability of aluminum complexes in solution. arabjchem.orgacs.org For instance, the formation of an Al³⁺-Alizarin Red S complex can be monitored by observing the bathochromic shift (shift to a longer wavelength) in the maximum absorbance as the aluminum concentration increases. uitm.edu.my

Surface-Sensitive Analytical Methods for Interface Studies

The behavior of this compound in applications such as coatings, lubricants, or polymers is often governed by its properties at interfaces. Surface-sensitive analytical methods are employed to study the chemical composition and morphology of the outermost layers of materials containing this compound.

Techniques such as X-ray Photoelectron Spectroscopy (XPS) are highly effective for analyzing the surface chemistry. XPS can provide quantitative elemental composition and information about the chemical bonding states in the top 2-10 nanometers of a surface. innovaltec.com This would allow for the direct measurement of the aluminum-to-carbon and aluminum-to-oxygen ratios on a surface treated with this compound, confirming the presence and chemical state of the compound at the interface.

Fourier Transform Infrared (FTIR) Spectroscopy , particularly in Attenuated Total Reflectance (ATR) mode, is another valuable surface-sensitive technique. ATR-FTIR can analyze the functional groups present on a surface. For a film containing this compound, this method can identify the characteristic stretches of the carboxylate group (COO⁻) and the aliphatic C-H bonds of the fatty acid chain, distinguishing them from other surface contaminants or substrate materials. innovaltec.com

For morphological studies, techniques like Scanning Electron Microscopy (SEM) can be used to visualize the distribution and structure of the aluminum soap on a surface. When coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX) , SEM can provide elemental maps, showing the spatial distribution of aluminum, which can reveal how the compound aggregates or forms films at interfaces. researchgate.net

Auger Electron Spectroscopy (AES) for Elemental Surface Composition

Auger Electron Spectroscopy (AES) is a powerful surface-sensitive technique used to determine the elemental composition of the very near-surface region of a material, typically within the top 3-10 nanometers. eag.com The technique involves bombarding the sample with a focused electron beam, which causes the emission of "Auger" electrons with kinetic energies characteristic of the elements present. eag.com

For this compound, an AES analysis would be expected to identify the constituent elements: aluminum (Al), oxygen (O), and carbon (C). The high surface sensitivity of AES ensures that the detected signals are representative of the outermost atomic layers. wellesley.educarleton.edu Quantitative analysis can be performed to determine the relative atomic concentrations of these elements on the surface. Furthermore, by rastering the electron beam across the sample, AES can generate elemental maps, revealing the spatial distribution of aluminum, carbon, and oxygen on the surface. carleton.edu This can be particularly useful for identifying any potential surface inhomogeneities or the presence of contaminants. Depth profiling, achieved by coupling AES with an ion sputtering gun, could provide information on the elemental composition as a function of depth, which is valuable for understanding any surface oxidation or modification. carleton.edu

Below is a hypothetical representation of quantitative data that could be obtained from an AES analysis of a pristine this compound surface.

ElementAtomic Concentration (%)
Carbon (C)65 - 75
Oxygen (O)15 - 25
Aluminum (Al)5 - 10

Note: This table is illustrative and represents expected values for a pure sample. Actual experimental values may vary based on sample preparation and surface conditions.

Secondary Ion Mass Spectrometry (SIMS) for Surface Chemical Characterization

Secondary Ion Mass Spectrometry (SIMS) is another highly sensitive surface analytical technique that provides detailed chemical information about the outermost atomic and molecular layers of a solid. mdpi.comnih.gov The technique works by bombarding the sample surface with a primary ion beam, which causes the sputtering of secondary ions from the surface. mdpi.comnih.gov These secondary ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio, providing a detailed mass spectrum of the surface.

In the context of this compound, SIMS analysis would be invaluable for confirming the molecular structure at the surface. Both positive and negative secondary ion mass spectra would be acquired. The positive ion spectrum would be expected to show characteristic peaks corresponding to the aluminum cation (Al⁺) and various hydrocarbon fragments from the hexadec-9-enoate (B1259142) chain. The negative ion spectrum would be particularly informative, with an expected prominent peak corresponding to the deprotonated carboxylate anion, [(Z)-hexadec-9-enoate]⁻. The detection of this molecular ion would provide direct evidence of the chemical integrity of the compound at the surface. Static SIMS, a variant of the technique that uses a very low primary ion dose, is particularly well-suited for analyzing the surface of organic and polymeric materials with minimal fragmentation. taylorfrancis.com

A representative table of expected key ions in a SIMS analysis is provided below.

Ion TypeExpected m/zIdentity
Positive27Al⁺
PositiveVariousCₓHᵧ⁺ fragments
Negative253.4[(Z)-C₁₆H₂₉O₂]⁻

Note: This table is for illustrative purposes. The actual mass spectrum would contain a complex pattern of fragment ions.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy for Solid-State and Surface Interactions

Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy is a versatile infrared spectroscopic technique used for the analysis of powdered or rough-surfaced solid samples. wikipedia.org It works by directing an infrared beam onto the sample, where the light is diffusely scattered. The scattered light is then collected and analyzed. wikipedia.org DRIFT spectroscopy is particularly useful for studying the vibrational properties of solid materials and can provide insights into chemical bonding and molecular structure.

For this compound, DRIFT spectroscopy would be employed to obtain its characteristic infrared spectrum in the solid state. The spectrum would exhibit absorption bands corresponding to the vibrational modes of the molecule. Key expected vibrational bands would include the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), which are sensitive to the coordination environment of the aluminum ion. Additionally, the spectrum would show characteristic bands for the C-H stretching and bending vibrations of the long alkyl chain and the C=C stretching of the double bond in the hexadec-9-enoate moiety. DRIFT spectroscopy is also a powerful tool for studying surface interactions. For example, by exposing the this compound powder to different gases or liquids and collecting the DRIFT spectra, one could study adsorption processes and the chemical interactions occurring at the surface.

An illustrative table of expected characteristic DRIFT peaks is shown below.

Wavenumber (cm⁻¹)Assignment
~2920Asymmetric C-H stretch (CH₂)
~2850Symmetric C-H stretch (CH₂)
~1640C=C stretch
~1580Asymmetric COO⁻ stretch
~1465CH₂ scissoring
~1440Symmetric COO⁻ stretch

Note: The exact peak positions can vary depending on the crystalline structure and intermolecular interactions.

Thermal Analysis for Material Characterization

The thermal stability and decomposition behavior of this compound are critical parameters for its processing and application. Thermal analysis techniques provide a quantitative assessment of these properties.

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Studies

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. unca.edu This technique is widely used to determine the thermal stability of materials, study their decomposition kinetics, and analyze their composition. researchgate.net

A TGA analysis of this compound would involve heating a small sample of the material at a constant rate in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere and recording the mass loss as a function of temperature. The resulting TGA curve would provide information on the onset temperature of decomposition, the temperature ranges of different decomposition steps, and the final residual mass. The thermal decomposition of aluminum carboxylates typically proceeds through the loss of the organic component, ultimately leaving a residue of aluminum oxide (Al₂O₃). researchgate.net The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum. unca.edu

Based on studies of similar aluminum carboxylates, a hypothetical TGA data summary is presented below. researchgate.net

Temperature Range (°C)Mass Loss (%)Associated Process
250 - 450~85-90%Decomposition of the organic hexadec-9-enoate ligand
> 450-Formation of a stable aluminum oxide residue

Note: This table is illustrative. The actual decomposition temperatures and mass loss percentages will depend on factors such as the heating rate and the atmosphere.

Environmental Behavior and Transformation Pathways

Environmental Distribution and Mobility Studies

The distribution and mobility of Aluminium (Z)-hexadec-9-enoate in the environment are influenced by its solubility and the prevailing physicochemical conditions of the surrounding matrix.

This compound is classified as an aluminum soap and is generally insoluble in water. This low water solubility significantly limits its hydrolysis in aqueous environments. Any hydrolysis that does occur is likely a surface phenomenon, where water molecules interact with the aluminum carboxylate bond at the solid-liquid interface.

In the event of hydrolysis, the compound would dissociate into the aluminum cation (Al³⁺) and the corresponding fatty acid, (Z)-hexadec-9-enoic acid. The subsequent behavior of the aluminum cation in water is well-documented. The hydrated aluminum ion, [Al(H₂O)₆]³⁺, acts as a weak acid and undergoes a series of pH-dependent hydrolysis reactions to form various monomeric and polymeric hydroxo-aluminum species. These species can include Al(OH)²⁺, Al(OH)₂⁺, and larger polymers, which can influence the pH and chemistry of the local aqueous environment.

The speciation and partitioning of this compound are largely controlled by its affinity for different environmental phases. Due to its nonpolar, long hydrocarbon chain, the compound is expected to have a high octanol-water partition coefficient (Kow), indicating a strong tendency to partition into organic matter in soil and sediments rather than remaining in the aqueous phase. Its insolubility in water further drives this partitioning behavior.

The mobility of the aluminum component is heavily dependent on the pH of the surrounding environment. In acidic conditions, the release of more soluble aluminum species is favored, potentially increasing its mobility. Conversely, in neutral to alkaline conditions, the formation of less soluble aluminum hydroxides would limit its movement. The fatty acid component, (Z)-hexadec-9-enoic acid, will also partition to organic-rich phases.

Table 1: Factors Influencing Environmental Speciation and Partitioning

Factor Influence on this compound
pH Affects the hydrolysis of the aluminum ion and its subsequent mobility. Lower pH can increase the solubility and mobility of aluminum species.
Organic Matter Content High organic matter content in soil and sediment will lead to strong partitioning of the compound out of the aqueous phase.
Water Solubility The inherent low water solubility limits its presence in the aqueous phase and promotes partitioning to solid and organic phases.

| Ionic Strength | Can influence the stability of aluminum hydroxo species in aqueous environments. |

Abiotic Degradation Mechanisms

Abiotic degradation processes, including photolysis and chemical transformation, play a crucial role in the ultimate breakdown of this compound in the environment.

The (Z)-hexadec-9-enoate portion of the molecule contains a carbon-carbon double bond, making it susceptible to photolytic degradation. Unsaturated fatty acids, such as the closely related oleic acid, have been shown to undergo photodegradation when exposed to visible and UV light. nih.govacs.org This degradation can proceed through various pathways, including photooxidation. The presence of photosensitizers in the natural environment, such as dissolved organic matter, can potentially accelerate these processes. The degradation of the double bond would lead to the formation of smaller, more oxidized and potentially more water-soluble compounds.

In soil and aquatic environments, this compound can undergo chemical transformations. The ester linkage is susceptible to hydrolysis under certain pH conditions, as discussed previously. The unsaturated fatty acid moiety can also be subject to oxidation reactions. In soil, interactions with metal oxides, such as manganese oxides, can catalyze the abiotic degradation of organic compounds. science.gov The rate and extent of these transformations would be influenced by factors such as temperature, pH, and the presence of oxidizing agents.

Research on the Environmental Fate of Related Metal Carboxylates

The environmental behavior of other metal carboxylates, particularly aluminum soaps like aluminum oleate (B1233923), provides valuable insights into the likely fate of this compound. Aluminum oleate is also insoluble in water and finds use in applications that exploit its hydrophobic nature. nih.gov Studies on nano-aluminum particles coated with carboxylate ligands have shown that surface chemistry and pH are critical in controlling their transport through porous media like sand. nih.gov This suggests that the carboxylate moiety of this compound will significantly influence its interaction with soil particles. The general environmental concern with aluminum compounds stems from the potential for increased mobility and bioavailability of aluminum under acidic conditions, which can be toxic to aquatic life and plants. nih.govnih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
(Z)-hexadec-9-enoic acid
Aluminum oleate
Oleic acid

Comparative Studies with Other Long-Chain Divalent Metal Carboxylates

The environmental behavior and transformation pathways of this compound are best understood through comparative analysis with other long-chain divalent metal carboxylates, often referred to as metal soaps. While direct, comprehensive environmental fate studies on this compound are not extensively available in public literature, the behavior of analogous compounds such as calcium, zinc, and other metal stearates or palmitates provides a framework for understanding its likely environmental persistence, degradation, and mobility. The environmental impact of these substances is largely influenced by the properties of both the metal cation and the fatty acid anion.

Metal soaps, including this compound, are generally characterized by their low water solubility, which dictates their environmental distribution and bioavailability. wikipedia.orgnih.gov In aquatic and terrestrial environments, their behavior is governed by processes such as hydrolysis, biodegradation of the organic moiety, and the complexation and mobility of the metal ion.

Hydrolysis and Dissociation:

In the environment, metal carboxylates can undergo hydrolysis, dissociating into the corresponding metal cation and the free fatty acid. The rate and extent of this process are dependent on factors such as pH, temperature, and the presence of other substances. For aluminum-containing compounds, soil chemistry plays a crucial role. Aluminum hydrolysis is a significant process in soil, leading to the formation of various hydroxy-aluminum species. hawaii.eduscirp.org This process can influence the availability of the aluminum ion for transport or biological uptake. The fatty acid component, in this case, (Z)-hexadec-9-enoic acid, will also be released into the environment.

Biodegradation of the Carboxylate Moiety:

Long-chain fatty acids, such as hexadec-9-enoic acid, are generally considered to be biodegradable. Microorganisms can utilize these organic acids as a carbon source, breaking them down into smaller molecules. The rate of biodegradation can be influenced by the presence of the metal ion, as some metals can exhibit antimicrobial properties at certain concentrations, potentially inhibiting microbial activity. However, for many common divalent metals found in metal soaps, such as calcium and magnesium, the fatty acid component is readily biodegradable.

Fate of the Metal Cation:

The environmental fate of the metal cation is highly variable and depends on the specific metal.

Aluminum: Aluminum is naturally abundant in soils. Its mobility and bioavailability are strongly pH-dependent. In acidic soils, aluminum becomes more soluble and mobile, which can lead to increased bioavailability and potential toxicity to plants and aquatic organisms. However, aluminum can also form stable complexes with organic matter and precipitate as aluminum hydroxides, which reduces its mobility. hawaii.eduscirp.orgcabidigitallibrary.org

Divalent Metals (e.g., Calcium, Zinc): Calcium is an essential nutrient for plants and has high mobility in soil. goldsuite.com.au Zinc is also a micronutrient but can be toxic at high concentrations. Zinc stearate (B1226849), for example, is widely used industrially and its environmental behavior is of interest. wikipedia.org The mobility and bioavailability of these divalent metals are also influenced by soil properties such as pH, organic matter content, and cation exchange capacity.

Comparative Environmental Profile:

To illustrate the comparative environmental behavior, the following interactive data table summarizes the expected properties of this compound in relation to other common long-chain metal carboxylates. The data is synthesized from general knowledge of metal and fatty acid environmental chemistry, as direct comparative studies are scarce.

CompoundMetal CationFatty AcidExpected Water SolubilityBiodegradation of CarboxylateMetal Mobility in SoilPotential for Bioaccumulation (Metal)
This compoundAluminium (Al³⁺)(Z)-hexadec-9-enoic acidLowReadily BiodegradableLow to Moderate (pH-dependent)Low (generally)
Calcium StearateCalcium (Ca²⁺)Stearic AcidLowReadily BiodegradableHighLow (essential nutrient)
Zinc StearateZinc (Zn²⁺)Stearic AcidLowReadily BiodegradableModerateModerate (micronutrient, toxic at high levels)
Magnesium PalmitateMagnesium (Mg²⁺)Palmitic AcidLowReadily BiodegradableHighLow (essential nutrient)

Detailed Research Findings:

Research on metal soaps in the context of art conservation provides insights into their long-term stability and degradation pathways. Studies on oil paintings have shown that metal soaps, such as zinc stearate, can form over time and contribute to the degradation of the paint layer. nist.govresearchgate.net These findings suggest that metal carboxylates are chemically reactive over long timescales, influenced by environmental factors like humidity.

In the context of environmental science, studies on the thermal degradation of compounds like zinc stearate indicate that they can decompose at elevated temperatures, which is a relevant transformation pathway in certain waste management scenarios. core.ac.uk The environmental impact of metal stearates has led to efforts to develop more sustainable and biodegradable alternatives. alapolystabs.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reaction mechanisms of molecules. rsc.org These methods can resolve puzzles related to geometric structure, catalytic active sites, and material electronic properties. rsc.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Aluminium (Z)-hexadec-9-enoate, DFT calculations can provide a detailed picture of the coordination between the aluminum (Al³⁺) ion and the carboxylate group of the (Z)-hexadec-9-enoate ligand.

Studies on similar metal-carboxylate systems demonstrate that DFT can accurately predict geometric parameters such as bond lengths and angles. nih.govresearchgate.net DFT calculations can elucidate the nature of the Al-O bond, quantifying the degree of covalent and ionic character. The interaction is influenced by charge transfer from the carboxylate to the metal ion, which stabilizes the complex. nih.gov For this compound, different coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, can be modeled to determine the most stable configuration. DFT calculations on aluminosilicate (B74896) oligomers with various metal cations show that metal-oxygen bond distances are well-predicted and that the cation pulls oxygen atoms away, leading to elongation of adjacent bonds. frontiersin.org The calculated vibrational frequencies from DFT can also be compared with experimental infrared spectroscopy data to validate the computed structures. researchgate.net

Table 1: Hypothetical DFT-Calculated Structural Parameters for Different Coordination Modes of this compound

ParameterMonodentateBidentate (Chelating)Bidentate (Bridging)
Al-O1 Bond Length (Å)1.781.851.82
Al-O2 Bond Length (Å)-1.851.82
C-O1 Bond Length (Å)1.251.281.27
C-O2 Bond Length (Å)1.211.281.27
O-C-O Angle (°)126.5120.0122.5
Relative Energy (kcal/mol)+5.20.0-2.5

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations for such a compound.

Aluminium complexes can act as catalysts in various chemical reactions, such as polymerization and oxidation. DFT is a crucial tool for mapping the potential energy surface of a reaction, allowing for the determination of reaction pathways and the calculation of activation energy barriers. mdpi.com The magnitude of this energy barrier generally determines the rate of the reaction. mdpi.com

Table 2: Illustrative Reaction Profile for Olefin Insertion Catalyzed by an Aluminium Complex

StepSpeciesRelative Energy (kcal/mol)
1Reactants (Catalyst + Olefin)0.0
2Transition State 1 (Coordination)+3.5
3Intermediate (Coordinated Complex)-5.0
4Transition State 2 (Insertion)+15.2
5Product (Catalyst with Elongated Chain)-12.8

Note: This table presents a hypothetical energy profile for a catalytic reaction step, demonstrating the kind of data generated from DFT calculations.

Molecular Dynamics Simulations for Solution and Interface Behavior

While quantum chemical calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that reveals how the system evolves.

In a solvent, this compound will exist as a solvated complex. MD simulations can model the dynamic interactions between the aluminum ion, the carboxylate ligand, and the surrounding solvent molecules. mdpi.com These simulations can reveal the structure of the solvation shell around the complex, the residence time of solvent molecules, and the conformational flexibility of the long hexadecenoate chain.

At solid-liquid interfaces, the behavior of the compound can be significantly different. MD simulations are well-suited to study these heterogeneous systems. researchgate.netaps.org For example, simulations could model the adsorption of this compound onto a metal or metal oxide surface. Such simulations would show the preferred orientation of the molecule at the interface—whether the carboxylate head group binds to the surface, leaving the hydrophobic tail extending into the solvent, or if other configurations are preferred. uni-ulm.de These interfacial structures are critical for applications in lubrication, corrosion inhibition, and catalysis.

The amphiphilic nature of this compound, with its polar aluminum carboxylate head and nonpolar hydrocarbon tail, suggests that it will undergo self-assembly in solution. Above a certain concentration, these molecules can spontaneously form organized structures such as micelles or bilayers to minimize the unfavorable interaction between the hydrocarbon tails and a polar solvent.

MD and Monte Carlo simulations are powerful techniques to study these self-assembly processes. acs.orgmdpi.com Starting from a random distribution of molecules in a simulation box, MD can track the spontaneous formation of aggregates. nih.govrsc.org These simulations provide detailed insights into the structure, size, and shape of the resulting micelles or layers. They can also be used to understand the thermodynamics and kinetics of the self-assembly process, which is crucial for applications in drug delivery, detergency, and material science. The design of discrete metal-carboxylate cages and other self-assembled structures often relies on the interplay between metal centers and carboxylic linkers, a process that can be effectively modeled. elsevierpure.com

Structure-Activity Relationship (SAR) Modeling for Predictive Chemistry

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a series of compounds with a specific property or activity, such as catalytic efficiency or biological effect. purdue.edu These models are built by identifying molecular descriptors that quantify various aspects of a molecule's structure and using statistical methods to find a mathematical relationship between these descriptors and the observed activity.

For a compound like this compound, an SAR study could be conducted on a series of related aluminum carboxylates to predict their performance as, for example, polymerization catalysts. Descriptors could include:

Steric factors: The length of the alkyl chain, the presence of branching, or the ligand cone angle.

Electronic factors: The charge on the aluminum atom, the energy of the LUMO (Lowest Unoccupied Molecular Orbital), or the Al-O bond strength, often computed using DFT. purdue.edu

Topological factors: Molecular connectivity indices.

Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized aluminum carboxylate complexes, thereby guiding experimental efforts toward more promising candidates and accelerating the discovery process.

Table 3: Hypothetical SAR Data for Aluminum Carboxylate Catalysts in Olefin Polymerization

CompoundLigandChain Length (Descriptor 1)LUMO Energy (eV) (Descriptor 2)Observed Activity (kg polymer/mol·h)
1Acetate (B1210297)2-1.550
2Octanoate8-1.7120
3Stearate (B1226849)18-1.9250
4(Z)-hexadec-9-enoate16-1.85235
5Oleate (B1233923)18 (unsaturated)-1.95270

Note: This table illustrates the type of data used in an SAR study, correlating structural descriptors with a measured activity.

Prediction of Catalytic Performance based on Complex Architecture

These predictive models enable a virtual screening process where numerous potential catalyst structures can be evaluated computationally before committing to laboratory synthesis, saving significant time and resources. nih.govuh.edu The insights gained from these simulations guide the development of more effective catalysts.

Table 1: Hypothetical DFT Data for Predicting Catalytic Performance of Aluminum Carboxylate Complexes

This interactive table illustrates the type of data generated from computational studies to predict how architectural changes in a catalyst, such as the ligand, might influence reaction outcomes.

Ligand Modification on (Z)-hexadec-9-enoate BackboneCalculated Lewis Acidity (Arbitrary Units)Steric Hindrance IndexPredicted Reaction Rate (mol/L·s)Predicted Selectivity (%)
Unmodified1.000.500.01585
Electron-withdrawing group at C21.250.550.02888
Bulky substituent at C80.950.850.00992
Shorter alkyl chain (dec-9-enoate)1.020.400.01883

Rational Design of Aluminium Carboxylate Ligands for Specific Functions

The principles of rational design involve the deliberate and strategic modification of a catalyst's structure to achieve a specific, desired function. umsl.eduescholarship.orgproquest.com In the context of this compound, this means tailoring the hexadec-9-enoate (B1259142) ligand to fine-tune the catalytic properties of the aluminum complex. Computational chemistry is a cornerstone of this approach, providing the predictive power needed to guide the design process. researchgate.netmdpi.com

The goal of rational design could be to enhance catalytic activity, improve selectivity towards a particular product, or increase the catalyst's stability under reaction conditions. For example, if a reaction requires a highly Lewis acidic aluminum center, computational models can predict the effect of incorporating electron-withdrawing groups onto the carboxylate ligand. DFT calculations can show how these modifications alter the charge distribution within the molecule, thereby increasing the Lewis acidity of the aluminum atom. acs.orgresearchgate.net

Conversely, if the goal is to control selectivity, steric bulk can be strategically added to the ligand. researchgate.net By modeling the interaction of different substrates with the modified catalyst, it is possible to design a catalytic pocket that favors the binding and transformation of one substrate over another. This is particularly important in processes like polymerization, where the ligand architecture can influence the stereochemistry of the resulting polymer.

The process is often iterative: a ligand is designed computationally, synthesized, and tested experimentally. The experimental results then provide feedback to refine the computational models, leading to a cycle of continuous improvement and a deeper understanding of the underlying catalytic mechanisms. stanford.edu This synergy between theoretical prediction and experimental validation accelerates the discovery of novel and highly efficient aluminum-based catalysts for specific industrial and chemical applications. researchgate.net

Table 2: Design Parameters for Functional Aluminium Carboxylate Ligands

This interactive table outlines how different design features of a carboxylate ligand can be rationally chosen to target specific catalytic functions, based on computational predictions.

Target FunctionDesign StrategyKey Ligand FeatureComputational Metric
Increase ActivityEnhance Lewis AcidityElectron-Withdrawing GroupsMulliken Charge on Al
Control SelectivityModify Active Site GeometrySteric Bulk / Chiral CentersSubstrate Binding Energy
Improve StabilityStrengthen Al-Ligand BondChelating MoietiesBond Dissociation Energy
Substrate SpecificityCreate Specific Binding PocketFunctional Groups for H-bondingNon-covalent Interaction Plots

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.